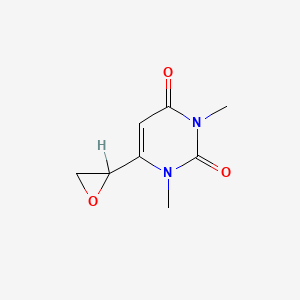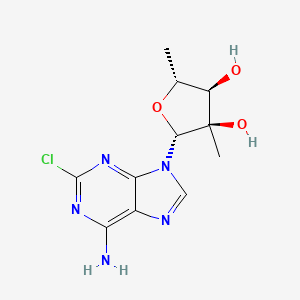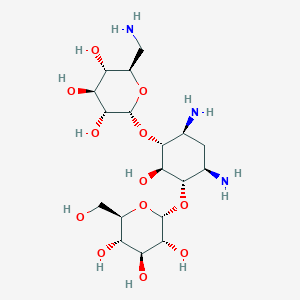
Macrosphelide J
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Macrosphelide J is a natural product found in Microsphaeropsis with data available.
Scientific Research Applications
1. Cell-Adhesion Inhibition
Macrosphelide J has been identified as a potent inhibitor of cell-cell adhesion. Studies have shown its effectiveness in inhibiting the adhesion of human leukemia cells to human umbilical vein endothelial cells (HUVEC) (Yamada, Minoura, Tanaka, & Numata, 2007). This characteristic makes it a potential candidate for therapeutic applications in conditions where cell adhesion plays a crucial role.
2. Structural Studies and Synthesis
Considerable research has been devoted to understanding the structural properties and synthesis of this compound. Its synthesis and absolute stereostructures have been elucidated using techniques like spectroscopy and chemical transformations, providing insights into the molecular makeup of this compound (Fukami et al., 1999). Additionally, research has been conducted on the total synthesis of this compound and its derivatives, contributing to the development of synthetic methodologies (Yamada, Iritani, Minoura, & Numata, 2002).
3. Antitumor Activity
This compound and its hybrids have been investigated for their antitumor properties. Studies have indicated the potential of these compounds in inducing apoptosis in cancer cells, suggesting their role as promising leads for new antitumor agents (Matsuya, Kawaguchi, Ishihara, Ahmed, Zhao, Kondo, & Nemoto, 2006). The research on macrosphelides, including this compound, emphasizes their potential in the development of anticancer therapies.
properties
Molecular Formula |
C17H24O9 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
(4S,7E,9R,10S,13S,16S)-9-hydroxy-13-methoxy-4,10,16-trimethyl-1,5,11-trioxacyclohexadec-7-ene-2,6,12,15-tetrone |
InChI |
InChI=1S/C17H24O9/c1-9-7-16(21)25-11(3)13(19)8-14(23-4)17(22)26-10(2)12(18)5-6-15(20)24-9/h5-6,9-12,14,18H,7-8H2,1-4H3/b6-5+/t9-,10-,11-,12+,14-/m0/s1 |
InChI Key |
YDSGABQYSNZCFX-UPLIFLGUSA-N |
Isomeric SMILES |
C[C@H]1CC(=O)O[C@H](C(=O)C[C@@H](C(=O)O[C@H]([C@@H](/C=C/C(=O)O1)O)C)OC)C |
Canonical SMILES |
CC1CC(=O)OC(C(=O)CC(C(=O)OC(C(C=CC(=O)O1)O)C)OC)C |
synonyms |
macrosphelide J |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



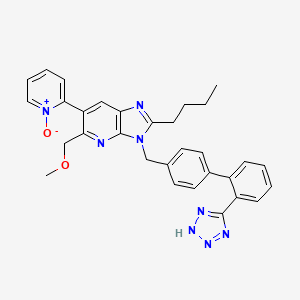

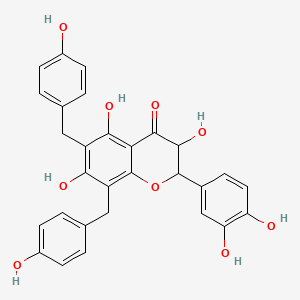
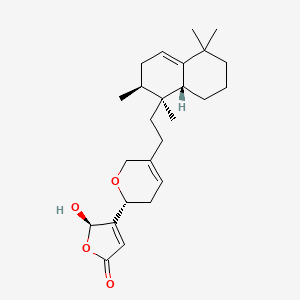

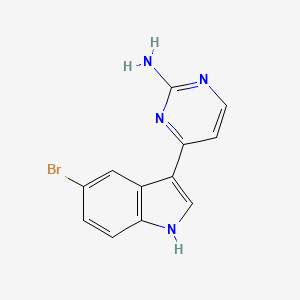
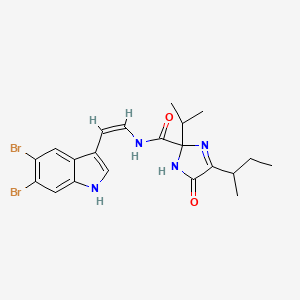

![(2S)-4-[(13R)-13-[(2R,5R)-5-[(2R,5R)-5-[(1R,6S)-1,6-dihydroxyundecyl]oxolan-2-yl]oxolan-2-yl]-13-hydroxytridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1247148.png)
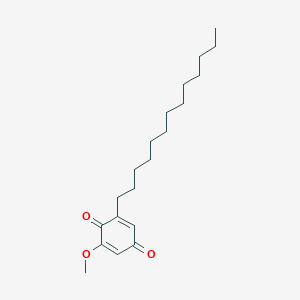
![1-[cyclohexyl(methyl)amino]-3-[3-[(2-oxo-1H-quinolin-6-yl)oxy]propyl]urea](/img/structure/B1247152.png)
